molecular formula C5H2Cl2O3 B12214446 4,5-Dichloro-furan-2-carboxylic acid

4,5-Dichloro-furan-2-carboxylic acid

Cat. No.: B12214446
M. Wt: 180.97 g/mol
InChI Key: VTLYSVKHSBKBNC-UHFFFAOYSA-N
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Description

4,5-Dichloro-furan-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O3 It is a derivative of furan, a heterocyclic organic compound, and contains two chlorine atoms at the 4 and 5 positions of the furan ring, as well as a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-furan-2-carboxylic acid typically involves the chlorination of furan-2-carboxylic acid. One common method is the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated furan derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized furan derivatives.

Scientific Research Applications

4,5-Dichloro-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the chlorine atoms at the 4 and 5 positions.

    4-Chloro-furan-2-carboxylic acid: Contains only one chlorine atom at the 4 position.

    5-Chloro-furan-2-carboxylic acid: Contains only one chlorine atom at the 5 position.

Uniqueness

4,5-Dichloro-furan-2-carboxylic acid is unique due to the presence of two chlorine atoms at specific positions on the furan ring. This structural feature imparts distinct chemical properties and reactivity compared to its mono-chlorinated or non-chlorinated counterparts. The dual chlorination can influence the compound’s electronic distribution, making it a valuable intermediate for further chemical modifications and applications.

Properties

IUPAC Name

4,5-dichlorofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYSVKHSBKBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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